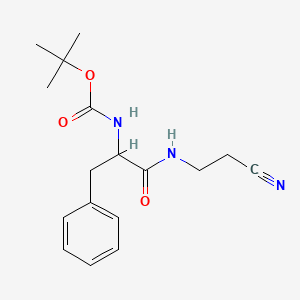
2-Hydroxy-5-nitrobenzyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-nitrobenzyl thiocyanate is an organic compound with a complex structure that includes a hydroxyl group, a nitro group, and a thiocyanate group attached to a benzyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-nitrobenzyl thiocyanate typically involves the reaction of 2-Hydroxy-5-nitrobenzyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-nitrobenzyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the thiocyanate group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-Hydroxy-5-nitrobenzaldehyde.
Reduction: Formation of 2-Hydroxy-5-aminobenzyl thiocyanate.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-nitrobenzyl thiocyanate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-nitrobenzyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-5-nitrobenzyl chloride
- 2-Hydroxy-5-nitrobenzyl alcohol
- 2-Hydroxy-5-nitrobenzyl bromide
Uniqueness
2-Hydroxy-5-nitrobenzyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of hydroxyl, nitro, and thiocyanate groups in a single molecule provides a versatile platform for chemical modifications and biological interactions.
Propiedades
Número CAS |
5394-11-6 |
|---|---|
Fórmula molecular |
C8H6N2O3S |
Peso molecular |
210.21 g/mol |
Nombre IUPAC |
(2-hydroxy-5-nitrophenyl)methyl thiocyanate |
InChI |
InChI=1S/C8H6N2O3S/c9-5-14-4-6-3-7(10(12)13)1-2-8(6)11/h1-3,11H,4H2 |
Clave InChI |
UJQPFKJEDQKYEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])CSC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


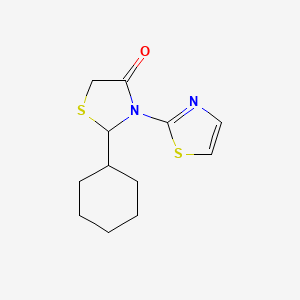
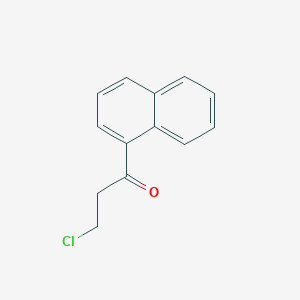

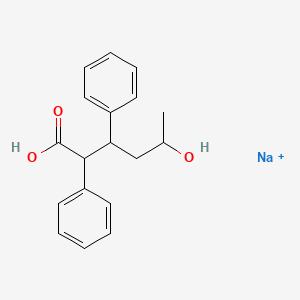
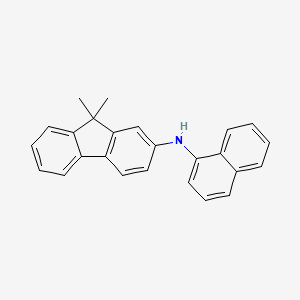
![2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14000046.png)
![4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine](/img/structure/B14000050.png)

![6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14000054.png)
![Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]acetyl]amino]acetate](/img/structure/B14000059.png)
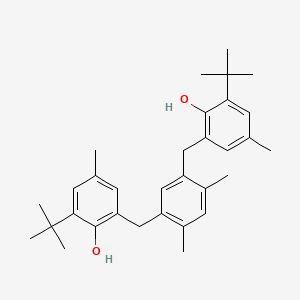
![[7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate)](/img/structure/B14000072.png)
![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)iminomethyl]-3-methoxy-aniline](/img/structure/B14000074.png)
